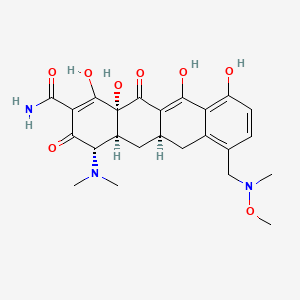

Sarecycline

Vue d'ensemble

Description

Le propionate de clobétasol est un corticostéroïde topique puissant utilisé principalement pour traiter diverses affections cutanées telles que l'eczéma, le psoriasis et la dermatite. Il est connu pour ses fortes propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices. Le propionate de clobétasol a été décrit pour la première fois dans la littérature en 1974 et a reçu l'approbation de la FDA le 27 décembre 1985 .

Mécanisme D'action

Target of Action

Sarecycline, a third-generation tetracycline-class antibiotic, primarily targets the 70S ribosome of the bacterium Cutibacterium acnes . This bacterium is implicated in acne pathogenesis, making it a key target for acne treatment .

Mode of Action

This compound interacts with its target by binding to the bacterial 70S ribosome, thereby inhibiting protein synthesis . It achieves this through a two-site mechanism . Apart from the canonical binding site at the mRNA decoding center, this compound has a second binding site at the nascent peptide exit tunnel . This unique interaction is facilitated by a unique C7 moiety in this compound’s structure .

Biochemical Pathways

This compound interferes with the bacterial protein synthesis pathway. It binds to the 70S ribosome, blocking the accommodation of an incoming aminoacyl-transfer RNA (aa-tRNA) into the A site of the bacterial 70S ribosome . This prevents the translation of mRNA into protein, thereby inhibiting bacterial growth and activity .

Pharmacokinetics

This compound is minimally metabolized by liver microsome enzymes in vitro . It exhibits a mean apparent volume of distribution of 91.4–97.0 L at steady state . It is also 62.5–74.7% protein-bound in vitro .

Result of Action

This results in the effective reduction of infection and tissue inflammation .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, the intrinsic difference in the permeability of the outer bacterial wall membrane can affect the drug’s activity. This compound is less permeable to the outer wall of Gram-negative bacteria . This results in a narrower spectrum of activity, with potent activity against Gram-positive bacteria but reduced activity against Gram-negative bacteria .

Analyse Biochimique

Biochemical Properties

Sarecycline interacts with bacterial ribosomes, specifically the 30S ribosomal subunit, to inhibit protein synthesis . This interaction is a key aspect of its antibacterial activity. This compound also inhibits p-glycoprotein in vitro, which may increase concentrations of drugs that are p-glycoprotein substrates .

Cellular Effects

This compound has been observed to have a significant impact on cellular processes. It demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, with little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis . This selective inhibition is a crucial part of its mechanism of action.

Molecular Mechanism

This compound exerts its effects at the molecular level by interfering with tRNA accommodation and tethering mRNA to the 70S ribosome . This interaction blocks translation and prevents antibiotic resistance, thereby inhibiting bacterial growth and activity .

Temporal Effects in Laboratory Settings

This compound has been observed to have a significantly increased metabolic activity compared to control in human bone marrow-derived mesenchymal stromal cells (hBMSCs) cultured with it . Moreover, it has been found to be minimally metabolized by liver microsome enzymes in vitro (< 15%), with non-enzymatic epimerization, demethylation, hydroxylation, and desaturation producing minor metabolites .

Metabolic Pathways

This compound is minimally metabolized by enzymes in human liver microsomes (< 15%) in vitro . Non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .

Transport and Distribution

This compound is 62.5–74.7% protein-bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . This suggests that it is widely distributed within the body.

Subcellular Localization

As a tetracycline antibiotic, it is known to interact with bacterial ribosomes, specifically the 30S ribosomal subunit , suggesting its localization within the bacterial cell where it exerts its antibacterial effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du propionate de clobétasol commence généralement avec la bétaméthasone comme matière première. Le processus implique plusieurs étapes, notamment la formation d'ester cyclique, l'hydrolyse, la sulfonation et la chloration. Le produit final est obtenu par raffinage grossier, dissolution, filtration, refroidissement par concentration, centrifugation et séchage .

Méthodes de production industrielle : Dans les milieux industriels, le propionate de clobétasol est souvent préparé en utilisant un composé tel que la 1,4,9(11)-triène androstane-3,17-dione comme matière première initiale. Ce composé subit une série de réactions, notamment la méthylation, la substitution cyan, la protection siloxy, la substitution nucléophile intramoléculaire, la réaction bromoepoxy et la fluoration pour donner du propionate de clobétasol .

Analyse Des Réactions Chimiques

Types de réactions : Le propionate de clobétasol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à son métabolisme et à ses effets thérapeutiques.

Réactifs et conditions courants :

Oxydation : Implique l'addition d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui sont plus solubles dans l'eau et peuvent être facilement excrétés par l'organisme .

4. Applications de la recherche scientifique

Le propionate de clobétasol a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des corticostéroïdes dans diverses réactions chimiques.

Biologie : Employé dans la recherche pour comprendre les mécanismes de l'inflammation et de la réponse immunitaire.

Médecine : Largement utilisé dans les études cliniques pour évaluer son efficacité et sa sécurité dans le traitement des troubles cutanés.

5. Mécanisme d'action

Le propionate de clobétasol exerce ses effets en se liant aux récepteurs des glucocorticoïdes, ce qui entraîne l'induction de protéines inhibitrices de la phospholipase A2 connues sous le nom de lipocortines. Cette action inhibe la libération d'acide arachidonique, un précurseur des médiateurs inflammatoires tels que les prostaglandines et les leucotriènes. Par conséquent, le propionate de clobétasol réduit l'inflammation, les démangeaisons et la vasodilatation .

Composés similaires :

Fluocinonide : Un autre corticostéroïde topique puissant ayant des propriétés anti-inflammatoires similaires.

Bétamethasone : Un corticostéroïde utilisé pour traiter une variété d'affections inflammatoires.

Triamcinolone : Un corticostéroïde utilisé pour ses effets anti-inflammatoires et immunosuppresseurs.

Unicité : Le propionate de clobétasol est unique en raison de sa forte puissance et de son efficacité dans le traitement des affections cutanées inflammatoires graves. Il présente une spécificité plus élevée pour les récepteurs des glucocorticoïdes par rapport aux autres corticostéroïdes, ce qui le rend plus efficace pour réduire l'inflammation et les démangeaisons .

Applications De Recherche Scientifique

Clobetasol propionate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of corticosteroids in various chemical reactions.

Biology: Employed in research to understand the mechanisms of inflammation and immune response.

Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating skin disorders.

Comparaison Avec Des Composés Similaires

Fluocinonide: Another potent topical corticosteroid with similar anti-inflammatory properties.

Betamethasone: A corticosteroid used to treat a variety of inflammatory conditions.

Triamcinolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Clobetasol propionate is unique due to its high potency and efficacy in treating severe inflammatory skin conditions. It has a higher specificity for glucocorticoid receptors compared to other corticosteroids, making it more effective in reducing inflammation and itching .

Propriétés

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUMVPHUMFKFPJ-SBAJWEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027924 | |

| Record name | Sarecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

It has been demonstrated that tetracyclines like sarecycline elicit their antimicrobial action by targeting and inhibiting protein synthesis in microbial agents like Cutibacterium acnes present in acne lesions. In particular, it is believed that sarecycline's mechanism of action revolves around the inhibition of various macromolecular biosynthesis activities like the macromolecular biosynthesis of microbial DNA, RNA, proteins, lipids, and cell wall. Specifically, it has been observed that while sarecycline demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, the compound has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis. In addition, because Cutibacterium acnes also generates proteins and enzymes that are capable of causing inflammation, it is also believed that tetracyclines like sarecyclines can also affect an anti-inflammatory effect via the inhibition of such microbial protein synthesis. | |

| Record name | Sarecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1035654-66-0 | |

| Record name | Sarecycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035654660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O110CX2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)

![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)